molecular formula C22H22N6O2 B2635146 3-(3-methoxyphenyl)-1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034548-69-9

3-(3-methoxyphenyl)-1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-5-carboxamide

Katalognummer: B2635146
CAS-Nummer: 2034548-69-9
Molekulargewicht: 402.458
InChI-Schlüssel: HPALPVHLQXUOJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-methoxyphenyl)-1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key detector of noxious environmental irritants and a central player in inflammatory and neuropathic pain pathways. Its high-affinity blockade of TRPA1-mediated calcium influx makes it an invaluable pharmacological tool for dissecting the channel's role in sensory biology . Researchers utilize this compound to investigate the mechanisms underlying chemical nociception, airway inflammation, and itch sensation, particularly in models where TRPA1 is activated by endogenous ligands or environmental toxicants. By selectively inhibiting TRPA1, this carboxamide derivative helps elucidate complex signaling crosstalk in the somatosensory system and validates TRPA1 as a therapeutic target for a range of chronic pain conditions . Its application is critical for advancing target validation studies and for understanding the pathophysiology of diseases driven by TRPA1 hyperactivation.

Eigenschaften

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-27-21(14-19(26-27)17-9-6-10-18(13-17)30-2)22(29)25-20(15-28-23-11-12-24-28)16-7-4-3-5-8-16/h3-14,20H,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPALPVHLQXUOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(3-methoxyphenyl)-1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

  • Pyrazole ring
  • Triazole moiety
  • Methoxyphenyl group
  • Carboxamide group

This structural diversity suggests potential interactions with multiple biological targets.

Antimicrobial Activity

Recent studies have indicated that similar pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have shown effectiveness against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The mechanism often involves inhibition of specific enzymes crucial for bacterial survival.

Table 1: Antimicrobial Efficacy of Related Pyrazole Derivatives

Compound NameMIC (μg/mL)Target Pathogen
Pyrazole derivative A12.5M. tuberculosis
Pyrazole derivative B15M. abscessus
Pyrazole derivative C62.5Non-tuberculous mycobacteria

Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory effects, particularly through modulation of cytokine production and inhibition of inflammatory pathways. The triazole ring is often implicated in enhancing the anti-inflammatory response by interacting with specific receptors involved in inflammation.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as InhA in Mtb, which is crucial for mycolic acid biosynthesis.
  • Receptor Modulation : Interaction with various receptors, including P2Y receptors, may contribute to its anti-inflammatory properties.

Study 1: Efficacy Against Tuberculosis

In a recent study, a series of pyrazole derivatives were synthesized and tested against M. tuberculosis. The compound exhibited an MIC value comparable to established antitubercular drugs, indicating its potential as a lead compound for further development.

Study 2: Anti-inflammatory Effects in Animal Models

Another study investigated the anti-inflammatory effects of related compounds in animal models of arthritis and colitis. The results demonstrated a significant reduction in inflammatory markers and improvement in clinical symptoms, suggesting that the compound could be beneficial in treating inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Pyrazole Carboxamide Derivatives

Compound Name Substituents (Pyrazole/Amine) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR δ, ppm) Reference
Target Compound 3-Methoxyphenyl, Triazolylethyl C₂₄H₂₄N₆O₂ 452.5* N/A N/A N/A -
3a () Phenyl, 4-Cyanophenyl C₂₁H₁₅ClN₆O 402.8 133–135 68 8.12 (s, 1H), 7.61–7.43 (m, 10H)
3b () 4-Chlorophenyl, 4-Cyanophenyl C₂₁H₁₄Cl₂N₆O 437.2 171–172 68 8.12 (s, 1H), 7.55–7.43 (m, 9H)
3d () Phenyl, 4-Fluorophenyl C₂₁H₁₄ClFN₆O 421.0 181–183 71 8.12 (s, 1H), 7.51–7.21 (m, 9H)
N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrothiophene-2-carboxamide () Nitrothiophene, Phenyl C₁₅H₁₁N₅O₃S 349.3 N/A N/A N/A

*Calculated molecular weight based on formula.

Key Observations:

  • Substituent Effects on Solubility: The target compound’s methoxyphenyl group may enhance solubility compared to chloro- or fluorophenyl analogs (e.g., 3b, 3d) due to reduced hydrophobicity .
  • Triazole vs.
  • Molecular Weight: The target compound’s higher molecular weight (452.5 vs. 402–437 for derivatives) reflects the bulkier triazolylethyl side chain, which may influence pharmacokinetics .

Triazole-Containing Derivatives

describes 1-(2-methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxamide, which shares a triazole-carboxamide scaffold but incorporates pyridinyl and pyrazole-propyl groups.

Precursor and Related Acids

lists 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a direct precursor to the target compound. Conversion to the carboxamide introduces the triazolylethyl group, which is critical for modulating receptor binding or enzymatic interactions compared to the free acid form .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.